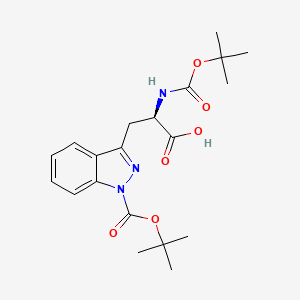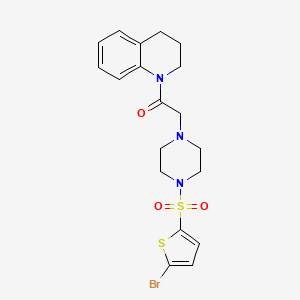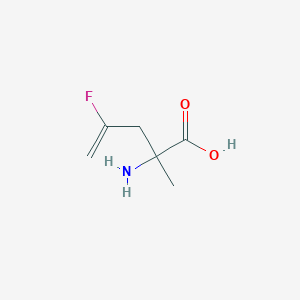
2,4-Difluoro-6-nitroso-1,3-benzenediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Difluoro-6-nitroso-1,3-benzenediol is an organic compound with the molecular formula C6H3F2NO3 It is characterized by the presence of two fluorine atoms, a nitroso group, and two hydroxyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-6-nitroso-1,3-benzenediol typically involves the nitration of 2,4-difluorophenol followed by reduction and subsequent oxidation steps. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and efficiency.
化学反応の分析
Types of Reactions
2,4-Difluoro-6-nitroso-1,3-benzenediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives.
科学的研究の応用
2,4-Difluoro-6-nitroso-1,3-benzenediol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or probes for studying biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,4-Difluoro-6-nitroso-1,3-benzenediol involves its interaction with molecular targets such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The fluorine atoms may enhance the compound’s stability and binding affinity.
類似化合物との比較
Similar Compounds
- 3,4-Difluoronitrobenzene
- 2,4-Difluoro-1,3-benzenediol
- 2,4-Difluoro-6-aminophenol
Uniqueness
2,4-Difluoro-6-nitroso-1,3-benzenediol is unique due to the presence of both nitroso and hydroxyl groups, which confer distinct reactivity and potential applications. The combination of fluorine atoms and nitroso functionality makes it a valuable compound for various chemical transformations and research studies.
特性
分子式 |
C6H3F2NO3 |
|---|---|
分子量 |
175.09 g/mol |
IUPAC名 |
2,4-difluoro-6-nitrosobenzene-1,3-diol |
InChI |
InChI=1S/C6H3F2NO3/c7-2-1-3(9-12)6(11)4(8)5(2)10/h1,10-11H |
InChIキー |
PVACPSZDHFEIAP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1F)O)F)O)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-(2-(2,4-Di(pyrrolidin-1-yl)-7,8-dihydro-5H-pyrimido[4,5-b]indol-9(6H)-yl)ethyl)morpholine](/img/structure/B15200570.png)



